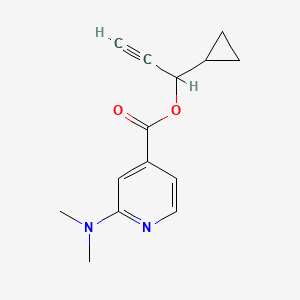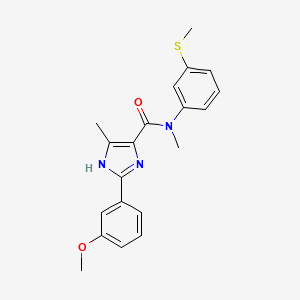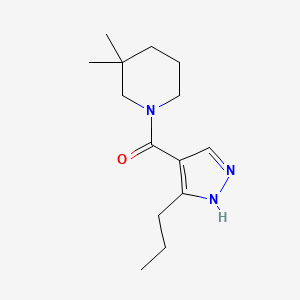
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide (referred to as DFP-10825) is a chemical compound that has garnered significant attention in the scientific research community due to its potential therapeutic applications. DFP-10825 belongs to a class of compounds known as pyrazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Wissenschaftliche Forschungsanwendungen
DFP-10825 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions such as arthritis. Additionally, DFP-10825 has been shown to possess antitumor activity, suggesting its potential as a cancer therapeutic.
Wirkmechanismus
The exact mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it may act through inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators such as prostaglandins. DFP-10825 may also act on other targets involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
DFP-10825 has been shown to possess anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to possess antitumor activity, suggesting its potential as a cancer therapeutic. Additionally, DFP-10825 has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One potential area of investigation is its potential as a cancer therapeutic. Further preclinical studies are needed to determine its efficacy and safety in various cancer types. Additionally, the mechanism of action of DFP-10825 needs to be further elucidated to better understand its effects and potential therapeutic applications. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesemethoden
DFP-10825 can be synthesized through a multistep process starting from 2,4-difluoroaniline and 2,3-dimethylphenylhydrazine. The synthesis involves the reaction of these two compounds with methyl acetoacetate, followed by cyclization and subsequent reaction with a carboxylic acid derivative. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-N-(2,3-dimethylphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-11-5-4-6-16(13(11)3)22-19(25)17-9-12(2)24(23-17)18-8-7-14(20)10-15(18)21/h4-10H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWABCBCGAQSWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=C2)C)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)

![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)



![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)
![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)

![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
